N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as cyano, methyl, thiophene, and ethylsulfanyl in its structure suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting from simple precursors, the thiophene ring can be synthesized through cyclization reactions.
Introduction of Substituents: Functional groups such as cyano and methyl can be introduced via electrophilic substitution reactions.
Formation of Benzamide: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential bioactive compound for drug discovery.
Medicine: Possible therapeutic agent due to its structural features.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(methylsulfanyl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(propylsulfanyl)benzamide
Uniqueness
The unique combination of functional groups in N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide might confer distinct reactivity and biological activity compared to its analogs. The ethylsulfanyl group, in particular, could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-13-7-5-6-12(8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLADXIIPBUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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